Tetraisothiocyanatosilane

CAS No.: 6544-02-1

Cat. No.: VC3709933

Molecular Formula: C4N4S4Si

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6544-02-1 |

|---|---|

| Molecular Formula | C4N4S4Si |

| Molecular Weight | 260.4 g/mol |

| IUPAC Name | tetraisothiocyanatosilane |

| Standard InChI | InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 |

| Standard InChI Key | NOGBKWXHNPDHFA-UHFFFAOYSA-N |

| SMILES | C(=N[Si](N=C=S)(N=C=S)N=C=S)=S |

| Canonical SMILES | C(=N[Si](N=C=S)(N=C=S)N=C=S)=S |

Introduction

Structural Characteristics

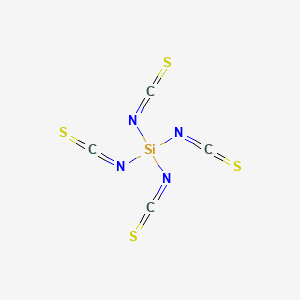

Tetraisothiocyanatosilane features a tetrahedral arrangement of four isothiocyanate groups around a central silicon atom. Each isothiocyanate group consists of a nitrogen atom bonded to the silicon, followed by a carbon atom and terminating with a sulfur atom. This arrangement creates a unique electronic and geometric structure that influences the compound's chemical behavior.

Molecular Identifiers and Representations

The molecular structure of tetraisothiocyanatosilane can be represented through various chemical notation systems. These standardized identifiers allow for precise communication about the compound's structure across scientific platforms.

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₄N₄S₄Si |

| SMILES Notation | S=C=NSi(N=C=S)N=C=S |

| Canonical SMILES | S=C=NSi(N=C=S)N=C=S |

| InChI | InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 |

| InChIKey | NOGBKWXHNPDHFA-UHFFFAOYSA-N |

The compound's structure reflects the tetrahedral geometry typical of silicon with sp³ hybridization, where the silicon atom bonds with four nitrogen atoms, each of which continues into an isothiocyanate group . This architecture contributes to the compound's physical and chemical properties, including its reactivity patterns and thermal behavior.

Physical and Chemical Properties

Tetraisothiocyanatosilane possesses distinct physical and chemical properties that influence its behavior in various environments and reactions. Comprehensive data on these properties provides insight into potential applications and handling considerations.

Basic Physical Properties

The following table summarizes the key physical properties of tetraisothiocyanatosilane as documented in scientific literature:

These physical characteristics indicate that tetraisothiocyanatosilane is a yellow solid at room temperature with a relatively high boiling point, suggesting significant intermolecular forces. The compound's logP value of 7.57 suggests it is highly lipophilic, which has implications for its solubility behavior and potential biological interactions .

Spectroscopic Properties

Limited spectroscopic data is available for tetraisothiocyanatosilane, with the most notable being its ionization energy:

| Property | Value | Method | Reference |

|---|---|---|---|

| Ionization Energy | 9.73 eV | Photoelectron Spectroscopy | Veszpremi, Pasinszki, et al., 1991 |

This vertical ionization energy value was determined through photoelectron spectroscopic studies that examined the relationship between the geometrical and electronic structure of silicon pseudohalides .

Predicted Collision Cross Section

Predicted collision cross section (CCS) data provides insights into the three-dimensional structure and potential mass spectrometric behavior of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 260.88478 | 158.8 |

| [M+Na]⁺ | 282.86672 | 163.8 |

| [M+NH₄]⁺ | 277.91132 | 165.3 |

| [M+K]⁺ | 298.84066 | 151.7 |

| [M-H]⁻ | 258.87022 | 160.0 |

| [M+Na-2H]⁻ | 280.85217 | 159.5 |

| [M]⁺ | 259.87695 | 161.0 |

| [M]⁻ | 259.87805 | 161.0 |

These predicted values are useful for analytical chemists working with mass spectrometry and ion mobility techniques, as they provide reference points for the identification and characterization of tetraisothiocyanatosilane in complex mixtures .

| Hazard Type | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Acute Toxicity (Inhalation) | Category 4 |

| Skin Corrosion/Irritation | Category 1C |

| Serious Eye Damage/Eye Irritation | Category 1 |

These classifications indicate that the compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage .

Stability and Reactivity

Understanding the stability and reactivity of tetraisothiocyanatosilane is essential for predicting its behavior in various chemical environments and for designing safe storage and handling procedures.

Regulatory Information

Tetraisothiocyanatosilane falls under specific regulatory classifications:

-

HS Code: 2931900090 (other organo-inorganic compounds)

-

VAT: 17.0%

-

Tax rebate rate: 13.0%

-

Supervision conditions: Requires certificates of inspection for goods inward and outward

-

MFN tariff: 6.5%

These regulatory classifications provide context for international trade and taxation of this compound.

Research Context and Significance

The scientific interest in tetraisothiocyanatosilane appears primarily in the context of fundamental studies of silicon pseudohalides rather than in applied research contexts.

Spectroscopic Studies

One significant research investigation involving tetraisothiocyanatosilane was conducted by Veszpremi, Pasinszki, et al. in 1991. Their work focused on photoelectron spectroscopic studies of silicon pseudohalides, including tetraisothiocyanatosilane, to understand the relationship between geometrical and electronic structure in these compounds .

This research provided insights into the electronic properties of tetraisothiocyanatosilane, determining its vertical ionization energy to be 9.73 eV using photoelectron spectroscopy. Such fundamental studies contribute to the broader understanding of organosilicon chemistry and the electronic behavior of pseudohalide compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume